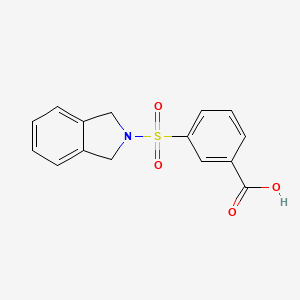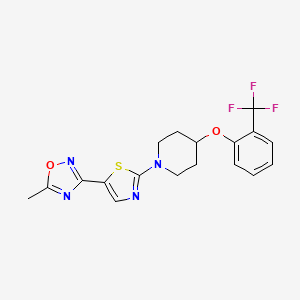![molecular formula C28H43F2N7O6 B10780277 (2S)-1-[(2S)-2-[(2-azidoacetyl)amino]propanoyl]-N-[(2S)-1-[[(2S)-3-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide](/img/structure/B10780277.png)
(2S)-1-[(2S)-2-[(2-azidoacetyl)amino]propanoyl]-N-[(2S)-1-[[(2S)-3-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEMBL3319604 is a bioactive molecule cataloged in the ChEMBL database, known for its drug-like properties. This compound has been studied for its potential therapeutic applications, particularly in the inhibition of specific proteasome subunits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHEMBL3319604 involves multiple steps, typically starting with the preparation of the core structure through a series of organic reactions. These reactions may include nucleophilic substitutions, condensations, and cyclizations under controlled conditions. Specific reagents and catalysts are used to achieve the desired chemical transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of CHEMBL3319604 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
CHEMBL3319604 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the replacement of functional groups with new substituents.
Scientific Research Applications
CHEMBL3319604 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in various chemical assays and studies.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting proteasome subunits involved in disease processes.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of CHEMBL3319604 involves the inhibition of specific proteasome subunits, such as the beta-1i subunit in human cells . This inhibition disrupts the proteasome’s function, leading to the accumulation of proteins that can induce cell death or other cellular responses. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein degradation and regulation.
Comparison with Similar Compounds
Similar Compounds
CHEMBL1234567: Another proteasome inhibitor with a different core structure.
CHEMBL7654321: A compound with similar bioactivity but distinct chemical properties.
CHEMBL9876543: Known for its effects on different proteasome subunits.
Uniqueness
CHEMBL3319604 is unique due to its specific inhibition of the beta-1i subunit, which distinguishes it from other proteasome inhibitors. Its chemical structure and reactivity also contribute to its distinct profile, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H43F2N7O6 |
|---|---|
Molecular Weight |
611.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-azidoacetyl)amino]propanoyl]-N-[(2S)-1-[[(2S)-3-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H43F2N7O6/c1-4-5-11-19(24(40)35-20(23(39)27(3)16-43-27)12-18-9-7-6-8-10-18)34-25(41)21-13-28(29,30)15-37(21)26(42)17(2)33-22(38)14-32-36-31/h17-21H,4-16H2,1-3H3,(H,33,38)(H,34,41)(H,35,40)/t17-,19-,20-,21-,27+/m0/s1 |
InChI Key |
BYGWQGGWZMNGGA-MDEFBCHOSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)[C@]2(CO2)C)NC(=O)[C@@H]3CC(CN3C(=O)[C@H](C)NC(=O)CN=[N+]=[N-])(F)F |
Canonical SMILES |
CCCCC(C(=O)NC(CC1CCCCC1)C(=O)C2(CO2)C)NC(=O)C3CC(CN3C(=O)C(C)NC(=O)CN=[N+]=[N-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate](/img/structure/B10780201.png)
![4-amino-6-[[(1S)-1-(6-fluoro-4-methylsulfonyl-3-phenylquinolin-2-yl)ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B10780207.png)


![(1S)-14-(4-chlorobutyl)-5-methoxy-15-thia-10-azatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-4-ol](/img/structure/B10780224.png)
![2-[(1S)-5-chloro-1'-[(3S,4R)-4-(2,4-difluorophenyl)-1-(oxan-4-yl)pyrrolidine-3-carbonyl]-6-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1-yl]-2-methylpropanenitrile](/img/structure/B10780226.png)
![(2S)-2-amino-3-[[(2R)-2-fluoro-3-[3-(2-undecoxyphenyl)propanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B10780233.png)
![2-[4-[4-[7-(3-Morpholin-4-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl]phenyl]piperazin-1-yl]ethanol](/img/structure/B10780267.png)
![4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)-5-pyridin-4-yloxyphenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10780270.png)

![2-anilino-N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]benzamide](/img/structure/B10780279.png)
![(6-chloro-1H-indol-3-yl)-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone](/img/structure/B10780284.png)
![6-(cyclopropylmethoxy)-5-[2-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B10780291.png)
